
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate typically involves the esterification of a tricarboxylic acid precursor with ethanol under acidic conditions. The reaction is carried out by refluxing the tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-Diethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate
- (1S,2R)-Triethyl 1,2-dihydroxybutane-1,2,3-tricarboxylate
- (1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,4-tricarboxylate
Uniqueness
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate is unique due to its specific stereochemistry and the presence of three ester groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific disciplines.
Eigenschaften
Molekularformel |
C12H20O8 |
|---|---|
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
triethyl (1S,2R)-1,2-dihydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H20O8/c1-4-18-8(13)7-12(17,11(16)20-6-3)9(14)10(15)19-5-2/h9,14,17H,4-7H2,1-3H3/t9-,12-/m1/s1 |
InChI-Schlüssel |
HASKOPSHSOUCGC-BXKDBHETSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@]([C@@H](C(=O)OCC)O)(C(=O)OCC)O |
Kanonische SMILES |
CCOC(=O)CC(C(C(=O)OCC)O)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


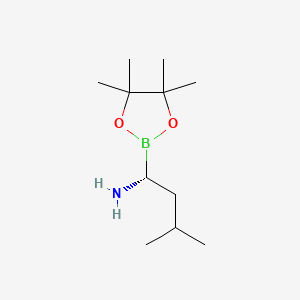
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)

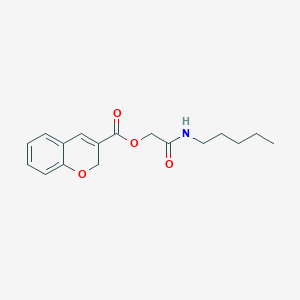
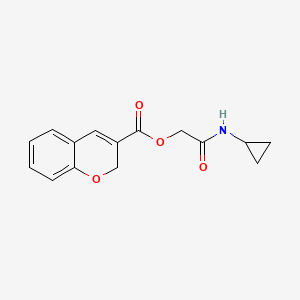
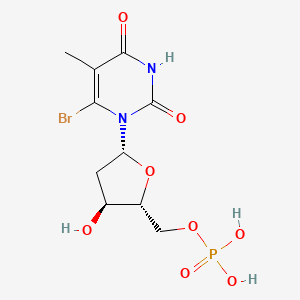
![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)
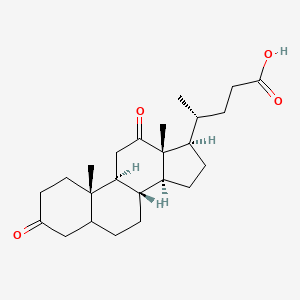
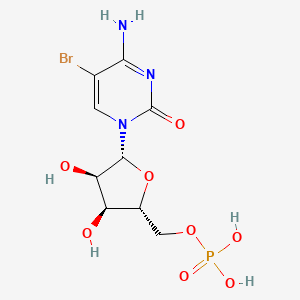
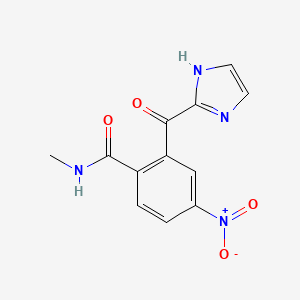


![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
